4-Chloro-3,5-difluorobenzoyl chloride

Description

BenchChem offers high-quality 4-Chloro-3,5-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

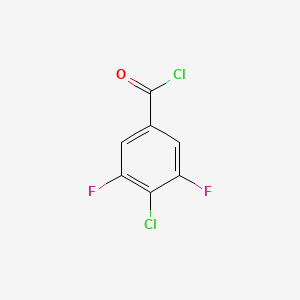

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXLIGWIJJWAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3,5-difluorobenzoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-difluorobenzoyl chloride

Abstract

4-Chloro-3,5-difluorobenzoyl chloride is a highly reactive, halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional substitution pattern—featuring an acyl chloride group and three electron-withdrawing halogens—renders the molecule a potent acylating agent and a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. Given the limited publicly available experimental data for this specific compound, this guide leverages data from the closely related and well-documented analogue, 3,5-difluorobenzoyl chloride, to provide a robust, predictive analysis for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

4-Chloro-3,5-difluorobenzoyl chloride is a synthetically derived organic compound. The strategic placement of its halogen substituents creates a unique electronic environment that is central to its chemical behavior.

Table 1: Core Identifiers for 4-Chloro-3,5-difluorobenzoyl chloride

| Identifier | Value | Source |

| CAS Number | 1261799-38-5 | [1] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 210.99 g/mol | |

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |

| InChI Key | AHXLIGWIJJWAOQ-UHFFFAOYSA-N |

Physicochemical Characteristics

Direct experimental data for 4-Chloro-3,5-difluorobenzoyl chloride is sparse. However, its fundamental properties can be reliably inferred from available vendor data and comparison with its structural analogue, 3,5-difluorobenzoyl chloride.

Table 2: Known and Predicted Physicochemical Properties

| Property | 4-Chloro-3,5-difluorobenzoyl chloride | 3,5-Difluorobenzoyl chloride (Analogue) | Scientific Rationale for Prediction |

| Physical Form | Liquid | Colorless to light yellow liquid | The addition of a single chlorine atom is unlikely to raise the melting point above ambient temperature.[2][3] |

| Boiling Point | Predicted: >175 °C | 173 - 175 °C | The significantly higher molecular weight (210.99 vs. 176.55) will increase van der Waals forces, leading to a higher boiling point.[2][4] |

| Density | Predicted: >1.41 g/cm³ | 1.41 g/cm³ | The substitution of a hydrogen atom (atomic weight ~1) with a chlorine atom (atomic weight ~35.5) will substantially increase the molecular density.[2][4] |

| Refractive Index | Predicted: >1.503 | n20/D 1.5031 | Increased molecular weight and polarizability from the additional chlorine atom would be expected to raise the refractive index. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (see Section 3.0). | Soluble in organic solvents like dichloromethane and ether. | Polarity and reactivity are dominated by the acyl chloride group, ensuring similar solubility profiles in non-reactive solvents.[3] |

Predictive Spectroscopic Profile

-

¹H NMR: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. The spectrum is expected to show a single signal, a triplet, arising from the coupling of each proton to the two equivalent fluorine atoms in the meta positions (³JH-F coupling). The strong electron-withdrawing environment should place this signal in the downfield region, likely around 7.5-7.8 ppm.

-

¹³C NMR: Four signals are expected in the aromatic region and one for the carbonyl carbon. The carbonyl carbon signal will be significantly downfield (~165-170 ppm). The aromatic carbons will exhibit complex splitting patterns due to one-, two-, and three-bond couplings to fluorine (¹JC-F, ²JC-F, ³JC-F).

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would appear as a doublet due to coupling with the two equivalent ortho protons (³JF-H).

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride, expected between 1780-1815 cm⁻¹ . The high frequency is due to the inductive electron-withdrawing effect of the adjacent chlorine atom. Additional strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (typically 1300-1000 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster corresponding to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will follow the natural isotopic abundance of ³⁵Cl and ³⁷Cl. A primary fragmentation pathway is the loss of the acyl chloride chlorine atom to form a stable acylium cation ([M-Cl]⁺), which would constitute a major peak in the spectrum.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-3,5-difluorobenzoyl chloride is rooted in the high reactivity of the acyl chloride functional group, which is further enhanced by the electronic properties of the halogenated ring.

The Principle of Enhanced Electrophilicity

The rate-determining step for most reactions involving benzoyl chlorides is the nucleophilic attack on the carbonyl carbon.[6] The reactivity of this carbon is dictated by its electrophilicity (i.e., the magnitude of its partial positive charge). The substituents on the aromatic ring play a crucial role in modulating this charge.

In 4-Chloro-3,5-difluorobenzoyl chloride, all three halogen substituents are strongly electron-withdrawing through the inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient and thus highly susceptible to attack by nucleophiles. This activation is the cornerstone of its utility as a potent acylating agent.[6][7]

Caption: Electronic effects of substituents on the aromatic ring.

Core Reactions and Methodologies

As a powerful acylating agent, this compound is primarily used to introduce the 4-chloro-3,5-difluorobenzoyl moiety into other molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Caption: General workflow for nucleophilic acyl substitution.

Protocol 1: General Procedure for Amide Bond Formation

-

Rationale: The reaction between an acyl chloride and a primary or secondary amine is a rapid and highly efficient method for forming a robust amide bond. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

-

System Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes. The slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Workup and Purification: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Formation

-

Rationale: The acylation of alcohols is typically slower than that of amines. A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide, or to scavenge the HCl byproduct. For less reactive alcohols, a catalyst like DMAP (4-Dimethylaminopyridine) can be employed to accelerate the reaction.

-

System Setup: To a stirred solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine (1.2 eq.). If needed, a catalytic amount of DMAP (0.05 eq.) can be added.

-

Reagent Addition: Cool the mixture to 0 °C and slowly add 4-Chloro-3,5-difluorobenzoyl chloride (1.1 eq.).

-

Reaction Monitoring: Allow the reaction to proceed, typically for 2-12 hours, monitoring by TLC or LC-MS. Gentle heating may be required for hindered or unreactive alcohols.

-

Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.

Applications in Drug Discovery and Materials Science

Halogenated organic molecules are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] Acyl chlorides like this compound are key intermediates for building these complex molecules. For example, the related 3,5-difluorobenzoyl chloride is a documented precursor in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiators, a class of molecules investigated for neurological disorders.[9] It is therefore a logical assertion that 4-Chloro-3,5-difluorobenzoyl chloride is employed in proprietary research programs to synthesize novel compounds for similar applications where fine-tuning of electronic and steric properties is required.

Safety, Handling, and Storage

As a highly reactive chemical, 4-Chloro-3,5-difluorobenzoyl chloride must be handled with stringent safety protocols.

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Source |

| Pictogram | GHS05 | Corrosion | |

| Signal Word | Danger | ||

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | |

| Precautionary (Handling) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

-

Toxicity and Corrosivity: This compound is corrosive and will cause severe chemical burns upon contact with skin, eyes, and mucous membranes. It is a lachrymator. All handling must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield.

-

Moisture Sensitivity: Acyl chlorides react readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[3] This reaction is exothermic. Containers must be kept tightly sealed and stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.

-

Disposal: Waste material should be quenched carefully by slow addition to a stirred solution of sodium carbonate or sodium bicarbonate before being disposed of according to local environmental regulations.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride emerges as a specialized and highly activated building block for advanced chemical synthesis. While detailed characterization data remains limited in the public domain, a firm understanding of its properties and reactivity can be established through the principles of physical organic chemistry and by analogy to related structures. Its enhanced electrophilicity, a direct result of its polyhalogenated structure, makes it an exceptionally efficient reagent for introducing the 4-chloro-3,5-difluorobenzoyl group. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel molecules with finely tuned properties. Adherence to strict safety protocols is mandatory when handling this potent and corrosive reagent.

References

-

PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 1261799-38-5. Retrieved from [Link]

-

Ganjali, M. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 129-166. Retrieved from [Link]

- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

PubChemLite. (n.d.). 3,5-difluorobenzoyl chloride (C7H3ClF2O). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

-

PubMed. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Retrieved from [Link]

-

ACS Publications. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics. Retrieved from [Link]

-

ACS Publications. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

PMC. (n.d.). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from [Link]

-

PubMed. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]

Sources

- 1. 4-Chloro-3,5-difluorobenzoyl chloride | 1261799-38-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

This guide provides a comprehensive overview of a robust synthetic route to 4-chloro-3,5-difluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction

4-Chloro-3,5-difluorobenzoyl chloride is a valuable building block in organic synthesis, prized for the unique electronic properties conferred by its halogenated aromatic ring. The presence of both chlorine and fluorine atoms significantly influences the reactivity and physicochemical properties of molecules into which it is incorporated. This guide details a multi-step synthesis beginning with a commercially available starting material, 4-bromo-2,6-difluoroaniline, and proceeding through a series of reliable and well-documented chemical transformations.

Overall Synthetic Strategy

The synthesis of 4-chloro-3,5-difluorobenzoyl chloride is achieved through a four-step sequence, commencing with 4-bromo-2,6-difluoroaniline. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for 4-chloro-3,5-difluorobenzoyl chloride.

Step 1: Cyanation of 4-Bromo-2,6-difluoroaniline

The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atom with a nitrile group. This is achieved through a copper-catalyzed cyanation reaction.

Experimental Protocol

A detailed protocol for the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline has been reported.[1] In a representative procedure, 4-bromo-2,6-difluoroaniline is reacted with copper(I) cyanide in a suitable high-boiling solvent such as dimethylformamide (DMF) under reflux conditions.[1]

Table 1: Reaction Parameters for Cyanation

| Parameter | Value |

| Starting Material | 4-Bromo-2,6-difluoroaniline |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux |

| Reaction Time | 24 hours |

The use of a copper(I) salt is crucial for facilitating the displacement of the aryl bromide with the cyanide nucleophile.[1] The reaction is typically worked up by quenching with aqueous ammonia followed by extraction with an organic solvent.[1]

Step 2: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile

The second step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically carried out under basic conditions.

Experimental Protocol

The hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid is achieved by heating with a strong base.[1] A common procedure involves refluxing the nitrile with an aqueous solution of sodium hydroxide.[1]

Table 2: Reaction Parameters for Hydrolysis

| Parameter | Value |

| Starting Material | 4-Amino-3,5-difluorobenzonitrile |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | 24 hours |

Following the basic hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.[1]

Step 3: Sandmeyer Reaction of 4-Amino-3,5-difluorobenzoic Acid

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens.[2][3] This step involves the diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

Experimental Protocol

The Sandmeyer reaction proceeds in two stages: diazotization and chloro-dediazoniation.

-

Diazotization: 4-Amino-3,5-difluorobenzoic acid is suspended in an aqueous mineral acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.[4]

-

Chloro-dediazoniation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[3]

Figure 2: The Sandmeyer reaction for the conversion of the amino group to a chloro group.

Table 3: Reaction Parameters for Sandmeyer Reaction

| Parameter | Value |

| Starting Material | 4-Amino-3,5-difluorobenzoic Acid |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) |

| Temperature | 0-5 °C for diazotization, followed by warming |

Step 4: Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride.

Experimental Protocol

4-Chloro-3,5-difluorobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, under reflux conditions.[5] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion.

Table 4: Reaction Parameters for Acyl Chloride Formation

| Parameter | Value |

| Starting Material | 4-Chloro-3,5-difluorobenzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Catalyst (optional) | Dimethylformamide (DMF) |

| Temperature | Reflux |

The excess thionyl chloride is typically removed by distillation after the reaction is complete. The crude 4-chloro-3,5-difluorobenzoyl chloride can then be purified by vacuum distillation.[4][5]

Purification and Characterization

The final product, 4-chloro-3,5-difluorobenzoyl chloride, is a liquid that can be purified by vacuum distillation.[4][5] The purity of the product can be assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-chloro-3,5-difluorobenzoyl chloride from readily available starting materials. Each step employs well-established chemical transformations, ensuring a high degree of success for researchers in the fields of medicinal chemistry and materials science.

References

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.

- European Patent Office. (1992). Process for producing 3,5-difluoroaniline. (EP 0 497 213 A2).

-

Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

- LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Chemistry LibreTexts.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (1995).

-

PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

- Rancati, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3179.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

- Google Patents. (1994). Method for producing 3,5-difluoroaniline. (JPH06239810A).

- Chemical Communications (RSC Publishing). (2022).

- African Journal of Medicine and Medical Sciences. (2001, September 3). Diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA).

- Google Patents. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile. (CN101353317B).

- Google Patents. (1989).

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Supporting Information. (n.d.).

- BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.

- Advanced Journal of Chemistry, Section A. (2024, August 18).

- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.

- Google Patents. (2007, October 10). Preparation method of 4-Chlorobenzotrifluoride. (CN102746109A).

- Chem-Impex. (n.d.). Cloruro de 3,5-difluorobenzoilo.

- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. (EP 0 447 259 A1).

Sources

In-Depth Technical Guide: Solubility and Solvolysis Dynamics of 4-Chloro-3,5-difluorobenzoyl chloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The "Solubility" Paradigm

In pharmaceutical synthesis and materials science, handling highly substituted acyl chlorides requires a fundamental shift in how we define "solubility." For 4-Chloro-3,5-difluorobenzoyl chloride , treating protic solvents (like water or alcohols) as simple dissolution media is a critical operational error. Due to its extreme electrophilicity, this compound does not merely dissolve in protic environments; it undergoes rapid, irreversible solvolysis.

This whitepaper elucidates the physicochemical properties of 4-Chloro-3,5-difluorobenzoyl chloride, details the causality behind its solvent-dependent behavior, and provides a self-validating experimental protocol for accurately assessing its aprotic solubility and protic stability.

Physicochemical & Structural Profile

Before designing any solvation or reaction protocol, it is imperative to understand the foundational metrics of the compound and its primary degradation product. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of the Acyl Chloride and its Hydrolysis Product

| Property | Active Acylating Agent[1] | Primary Hydrolysis Product[2] |

| Chemical Name | 4-Chloro-3,5-difluorobenzoyl chloride | 4-Chloro-3,5-difluorobenzoic acid |

| CAS Number | 1261799-38-5 | 1160573-19-2 |

| Molecular Formula | C7H2Cl2F2O | C7H3ClF2O2 |

| Molecular Weight | 210.99 g/mol | 192.55 g/mol |

| Physical State | Colorless to pale yellow liquid | White to off-white solid powder |

| Reactivity Class | Highly reactive electrophile | Stable carboxylic acid |

The Solubility vs. Solvolysis Matrix

The behavior of 4-Chloro-3,5-difluorobenzoyl chloride is strictly bifurcated based on the presence of nucleophilic protons in the solvent matrix.

A. Aprotic Solvents (True Dissolution)

To achieve true physical solubility without chemical degradation, strictly anhydrous aprotic solvents must be utilized. The compound exhibits excellent miscibility and stability in:

-

Dichloromethane (DCM) & Chloroform: Ideal for low-temperature acylation reactions.

-

Tetrahydrofuran (THF) & 2-Methyltetrahydrofuran: Excellent for Grignard-based ketone syntheses.

-

Toluene: Preferred for high-temperature reflux applications.

-

Acetonitrile (MeCN): Useful for polar aprotic requirements, provided it is rigorously dried over 3Å molecular sieves.

B. Protic Solvents (Reactive Solvolysis)

In water, methanol, or ethanol, the concept of "solubility limit" is voided by chemical kinetics. The compound reacts violently and exothermically with these solvents[3]. In aqueous media, it rapidly hydrolyzes to yield 4-chloro-3,5-difluorobenzoic acid and hydrogen chloride (HCl) gas.

Mechanistic Insights: The Associative Hydrolysis Pathway

Why is this specific derivative so reactive? The causality lies in the electronic effects of the aromatic substituents.

The hydrolysis of benzoyl chlorides can theoretically proceed via an SN1 -like dissociative pathway (forming an acylium ion) or an SN2 -like associative pathway[4]. The 3,5-difluoro and 4-chloro substituents exert a profound inductive electron-withdrawing effect (-I) . This severe withdrawal of electron density deactivates the aromatic ring but dramatically increases the partial positive charge ( δ+ ) on the carbonyl carbon.

Because the formation of a positively charged acylium ion is highly destabilized by these electron-withdrawing halogens, the dissociative pathway is energetically forbidden. Instead, the reaction is forced down the associative nucleophilic acyl substitution pathway [5]. Water or alcohol nucleophiles attack the hyper-electrophilic carbonyl carbon, forming a transient, sp3 -hybridized tetrahedral intermediate before collapsing to expel the chloride leaving group.

Fig 1: Associative nucleophilic acyl substitution mechanism during aqueous hydrolysis.

Experimental Methodology: A Self-Validating Kinetic Solubility Assay

Attempting to measure the concentration of an acyl chloride directly via standard Reverse-Phase HPLC (which utilizes aqueous mobile phases) will result in immediate on-column hydrolysis, yielding false data.

To solve this, we employ a Self-Validating Quench Protocol . By extracting aliquots of the acyl chloride solution and immediately quenching them into a vast excess of anhydrous methanol, we quantitatively convert all intact acyl chloride into a stable methyl ester. The HPLC then measures the ratio of the methyl ester (representing the intact acyl chloride) to the free carboxylic acid (representing any pre-degraded material). The mass balance (Ester + Acid = Initial Concentration) validates the integrity of the assay.

Step-by-Step Protocol

-

Solvent Preparation: Rigorously dry the target aprotic solvent (e.g., THF) over activated 3Å molecular sieves for 48 hours under an argon atmosphere.

-

Equilibration: Transfer 10.0 mL of the anhydrous solvent to a jacketed reaction vessel maintained at 20.0 ± 0.1 °C.

-

Solute Addition: Introduce 4-Chloro-3,5-difluorobenzoyl chloride dropwise using a gas-tight syringe until a saturated state or target molarity is reached.

-

Sampling & Quenching (The Critical Step): At predefined time intervals, extract a 100 µL aliquot. Immediately inject this aliquot into 900 µL of strictly anhydrous methanol containing 1% pyridine (as an acid scavenger). Agitate for 60 seconds.

-

Chromatographic Analysis: Inject the quenched sample into an HPLC-UV system.

-

Peak A (Methyl Ester): Quantifies the amount of intact acyl chloride that was genuinely dissolved in the aprotic solvent.

-

Peak B (Carboxylic Acid): Quantifies any hydrolysis that occurred due to trace moisture ingress.

-

Fig 2: Standardized self-validating workflow for assessing aprotic solubility and stability.

References

-

PubChem. "4-Chloro-3,5-difluorobenzoic acid | C7H3ClF2O2 | CID 50997883". National Center for Biotechnology Information. URL: [Link]

-

Pearson. "What compounds are formed from the reaction of benzoyl chloride with the following reagents?". Pearson Chemistry Resources. URL: [Link]

Sources

- 1. 4-Chloro-3,5-difluorobenzoyl chloride [sigmaaldrich.com]

- 2. 4-Chloro-3,5-difluorobenzoic acid | C7H3ClF2O2 | CID 50997883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

Physicochemical Profiling and Handling Guidelines for 4-Chloro-3,5-difluorobenzoyl chloride in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors—the structural integrity of specialized building blocks is paramount. 4-Chloro-3,5-difluorobenzoyl chloride (CAS: 1261799-38-5) is a highly reactive acylating agent frequently utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors [1].

This technical guide provides an authoritative analysis of the compound's physical appearance, the mechanistic causality behind its degradation profiles, and field-proven, self-validating protocols for its handling in rigorous drug discovery workflows.

Physicochemical Profiling & Baseline Appearance

To effectively utilize 4-chloro-3,5-difluorobenzoyl chloride, one must first understand how its molecular architecture dictates its physical state. The compound features a benzene ring substituted with two fluorine atoms, one chlorine atom, and an acyl chloride functional group. Because the molecule lacks hydrogen-bond donors, intermolecular forces are restricted to dipole-dipole interactions and London dispersion forces.

Consequently, at standard temperature and pressure (STP), pure 4-chloro-3,5-difluorobenzoyl chloride presents as a clear, colorless to pale-yellow liquid [2].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1261799-38-5 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.99 g/mol |

| Baseline Physical Appearance | Clear, colorless to pale-yellow liquid [2] |

| Degraded Appearance | Cloudy liquid or suspension with white crystalline precipitates |

| Odor | Pungent, lachrymatory (typical of acyl chlorides) |

| Moisture Sensitivity | Extreme (Hydrolyzes rapidly to carboxylic acid and HCl) |

Mechanistic Causality: Why Appearance is a Primary QC Metric

Expertise & Experience: The Causality of Degradation For bench chemists, the physical appearance of an acyl chloride is the first and most critical line of quality control. The carbonyl carbon in 4-chloro-3,5-difluorobenzoyl chloride is exceptionally electrophilic. This is driven by the strong inductive electron-withdrawing effects (-I) of the halogen substituents on the aromatic ring, which pull electron density away from the acyl group.

While this extreme electrophilicity is highly desirable for the rapid acylation of sterically hindered amines during drug synthesis, it renders the compound hypersensitive to atmospheric moisture. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling hydrogen chloride (HCl) gas and yielding 4-chloro-3,5-difluorobenzoic acid .

Because the resulting carboxylic acid forms strong intermolecular hydrogen-bonded dimers, its melting point is significantly higher than that of the parent acyl chloride. Therefore, a degraded sample will exhibit a distinct physical shift: the clear liquid will become turbid, cloudy, or develop white solid precipitates.

Caption: Visual QC and degradation pathway of 4-chloro-3,5-difluorobenzoyl chloride via hydrolysis.

Self-Validating Protocol for Reagent Integrity

Trustworthiness in Practice Relying solely on visual inspection is insufficient for cGMP or late-stage drug development. A self-validating system must be employed to confirm reagent integrity before committing it to complex syntheses.

Protocol 1: Visual and Spectroscopic Validation Workflow

Step 1: Visual Baseline Check Inspect the reagent bottle under inert conditions (glovebox). A pristine sample must be a clear liquid. Any turbidity dictates immediate quarantine of the batch. Step 2: FT-IR Analysis Prepare a thin film of the liquid between NaCl plates inside a glovebox. Scan from 4000 to 400 cm⁻¹. Step 3: Validation Criteria Confirm the presence of a sharp, intense C=O stretching frequency at ~1770–1790 cm⁻¹ (characteristic of acyl chlorides). The absence of a broad O-H stretch (2500–3300 cm⁻¹) validates the lack of carboxylic acid degradants. If the O-H stretch is present, the visual QC (Step 1) has failed, and the sample is compromised.

Application in Kinase Inhibitor Synthesis

4-Chloro-3,5-difluorobenzoyl chloride is a critical intermediate in the synthesis of BTK inhibitors, which are utilized in the treatment of B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases[1].

In standard synthetic workflows (e.g., General Procedure W as outlined in patent literature), this clear liquid acyl chloride is reacted with nucleophilic substrates like propanedinitrile derivatives. The physical appearance of the reaction mixture changes drastically during this process; the successful condensation to form 2-[(4-chloro-3,5-difluoro-phenyl)-hydroxy-methylene]propanedinitrile manifests as a "brown thick oil" [1].

Caption: Acylation workflow utilizing 4-chloro-3,5-difluorobenzoyl chloride in kinase inhibitor synthesis.

Detailed Handling and Workflow Protocols

To maintain the clear liquid physical state and prevent premature hydrolysis, strict anhydrous techniques must be employed.

Protocol 2: Schlenk Line Handling for Acylation Reactions

Step 1: Glassware Preparation Flame-dry all reaction flasks and stir bars under a vacuum of <0.1 Torr for 5 minutes. Backfill the apparatus with high-purity Argon. Repeat this vacuum/Argon cycle three times. Step 2: Reagent Transfer Using a gas-tight, oven-dried glass syringe, pierce the septum of the 4-chloro-3,5-difluorobenzoyl chloride container under positive Argon pressure. Do not use plastic syringes, as the acyl chloride can degrade the polymers and introduce impurities. Step 3: Reaction Execution Add the clear liquid dropwise to the nucleophile solution at 0 °C. The low temperature is critical to control the exothermic nature of the acylation and prevent side reactions. Step 4: Quenching & Cleanup Upon reaction completion (monitored via LC-MS), quench any residual acyl chloride with cold methanol or a weak aqueous base (e.g., saturated NaHCO₃) to prevent violent hydrolysis during the aqueous workup phase.

References

- Title: US10342780B2 - Compounds useful as kinase inhibitors Source: Google Patents URL

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzoyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-difluorobenzoyl chloride, a halogenated aromatic acyl chloride, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct reactivity and desirable physicochemical properties to the resulting compounds. This guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzoyl chloride, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents. The discussion is grounded in established chemical principles and supported by references to relevant scientific literature.

Introduction: The Strategic Importance of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Fluorine, with its high electronegativity and small size, can influence a molecule's conformation, pKa, and metabolic profile, often leading to increased binding affinity and bioavailability.

4-Chloro-3,5-difluorobenzoyl chloride combines these features in a versatile acylating agent. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for the formation of esters, amides, and ketones. This reactivity, coupled with the unique electronic and steric environment of the substituted phenyl ring, makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-3,5-difluorobenzoyl chloride | N/A |

| CAS Number | 1261799-38-5 | [1] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 210.99 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)Cl)F)C(=O)Cl | N/A |

| InChI Key | AHXLIGWIJJWAOQ-UHFFFAOYSA-N | [1] |

Table 1: Chemical Identifiers and Physicochemical Properties of 4-Chloro-3,5-difluorobenzoyl chloride.

Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

The most common and direct method for the preparation of 4-Chloro-3,5-difluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 4-Chloro-3,5-difluorobenzoic acid. This transformation is a staple in organic synthesis and can be achieved using various chlorinating agents.

Synthesis of the Precursor: 4-Chloro-3,5-difluorobenzoic acid

Conversion to 4-Chloro-3,5-difluorobenzoyl chloride: A Step-by-Step Protocol

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.

Experimental Protocol:

Materials:

-

4-Chloro-3,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other suitable inert solvent)

-

Rotary evaporator

-

Distillation apparatus

-

Schlenk line or nitrogen/argon manifold

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂), add 4-Chloro-3,5-difluorobenzoic acid.

-

Solvent and Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to the flask to suspend the carboxylic acid. Then, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of carboxylic acid).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve gases.

-

Reaction Monitoring: Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C). Monitor the progress of the reaction by observing the cessation of gas evolution and by thin-layer chromatography (TLC) until the starting carboxylic acid is no longer detectable.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and corrosive thionyl chloride appropriately.

-

Purification: The crude 4-Chloro-3,5-difluorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous as water will hydrolyze the acyl chloride back to the carboxylic acid.

-

Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier-Haas intermediate, which is a more potent acylating agent.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate.

-

Scrubber: The use of a scrubber is a critical safety measure to neutralize the toxic and corrosive HCl and SO₂ gases produced during the reaction.

Reactivity and Applications in Drug Discovery

4-Chloro-3,5-difluorobenzoyl chloride is a versatile reagent for introducing the 4-chloro-3,5-difluorobenzoyl moiety into a wide range of molecules. Its primary reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.

Typical Reactions

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides. This is one of the most common applications in drug synthesis, as the amide bond is a key structural feature in many biologically active molecules.

-

Ester Formation: Reaction with alcohols or phenols, often in the presence of a base, leads to the formation of esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 4-Chloro-3,5-difluorobenzoyl chloride can acylate aromatic rings to form ketones.

Figure 1: Key reactions of 4-Chloro-3,5-difluorobenzoyl chloride.

Role in Pharmaceutical Synthesis

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of 4-Chloro-3,5-difluorobenzoyl chloride. While experimental spectra for this specific compound were not found in the initial searches, expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet or a narrow multiplet in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically 165-175 ppm) and the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the fluorine environments. A single resonance would be expected for the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride. C-Cl and C-F stretching vibrations will also be present at lower frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride group and the loss of carbon monoxide. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for chlorine-containing fragments.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Handle under an inert atmosphere and store in a tightly sealed container in a dry environment.

-

In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water and seek medical attention.

Hazard Information:

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

GHS Pictogram: GHS05 (Corrosion).[1]

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride is a valuable and reactive building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique halogen substitution pattern offers a strategic tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development. Further exploration of the applications of this versatile reagent is likely to lead to the discovery of novel compounds with significant biological activity.

References

-

PrepChem. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

- Google Patents.

-

Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

-

PubChem. 2,4-Difluorobenzoyl chloride. [Link]

-

BuyersGuideChem. 4-Chloro-3,5-difluorobenzoyl chloride. [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-3,5-difluorobenzoyl chloride: A Versatile Building Block in Modern Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzoyl chloride (CAS No. 1261799-38-5), a halogenated aromatic acyl chloride that is emerging as a critical building block in various fields of chemical research and development.[1] We will delve into its chemical properties, reactivity, and, most importantly, its potential research applications in medicinal chemistry, agrochemical synthesis, and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this compound's unique characteristics.

Introduction: The Strategic Importance of Fluorinated and Chlorinated Benzoyl Chlorides

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity. Chlorine, on the other hand, can influence a molecule's reactivity and provide a handle for further chemical transformations. Benzoyl chlorides, as a class of compounds, are highly reactive acylating agents, making them invaluable in the synthesis of a wide array of more complex molecules.

4-Chloro-3,5-difluorobenzoyl chloride combines these features, offering a unique trifunctionalized aromatic ring. The presence of two fluorine atoms and a chlorine atom, in addition to the highly reactive benzoyl chloride moiety, makes it a versatile precursor for the synthesis of novel compounds with potentially enhanced biological activity or material properties.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1261799-38-5 | [1] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 210.99 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥97% | [1] |

-

¹H NMR: The spectrum would show signals in the aromatic region, likely a triplet or a doublet of doublets, corresponding to the two protons on the benzene ring.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbon atoms bonded to chlorine and fluorine, and the other aromatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be expected in the region of 1770-1800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Core Reactivity and Mechanistic Considerations

The reactivity of 4-Chloro-3,5-difluorobenzoyl chloride is primarily dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles.

Nucleophilic Acyl Substitution

The most common reaction of 4-Chloro-3,5-difluorobenzoyl chloride is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that readily react with 4-Chloro-3,5-difluorobenzoyl chloride include:

-

Amines: to form amides.

-

Alcohols: to form esters.

-

Water: to form the corresponding carboxylic acid (hydrolysis).

-

Carbanions (e.g., Grignard reagents): to form ketones.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making 4-Chloro-3,5-difluorobenzoyl chloride more reactive than unsubstituted benzoyl chloride.

Friedel-Crafts Acylation

4-Chloro-3,5-difluorobenzoyl chloride can also be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3,5-difluorobenzoyl group onto another aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Caption: Workflow for Friedel-Crafts acylation.

The regioselectivity of the Friedel-Crafts reaction will depend on the substituents present on the aromatic substrate.

Potential Research Applications

The true value of 4-Chloro-3,5-difluorobenzoyl chloride lies in its potential as a starting material for the synthesis of novel molecules with desirable properties.

Medicinal Chemistry and Drug Discovery

The 4-chloro-3,5-difluorobenzoyl moiety can be considered a privileged scaffold in drug design. Its incorporation into a drug candidate can enhance its biological activity and pharmacokinetic profile.

-

Synthesis of Novel Amide and Ester Libraries: By reacting 4-Chloro-3,5-difluorobenzoyl chloride with a diverse range of amines and alcohols, large libraries of novel amides and esters can be rapidly synthesized. These libraries can then be screened for biological activity against various therapeutic targets.

-

Development of Kinase Inhibitors: Many kinase inhibitors possess a core heterocyclic structure linked to a substituted aromatic ring. 4-Chloro-3,5-difluorobenzoyl chloride can be used to introduce the desired substituted phenyl group, potentially improving the inhibitor's potency and selectivity.

-

Antimicrobial and Antifungal Agents: The presence of halogens on an aromatic ring is a common feature in many antimicrobial and antifungal compounds. The unique substitution pattern of 4-Chloro-3,5-difluorobenzoyl chloride makes it an attractive starting material for the development of new anti-infective agents.

Agrochemical Synthesis

Similar to its applications in medicinal chemistry, 4-Chloro-3,5-difluorobenzoyl chloride is a valuable building block in the agrochemical industry.

-

Herbicides and Pesticides: The synthesis of novel herbicides and pesticides often involves the acylation of heterocyclic amines or other nucleophilic scaffolds. The 4-chloro-3,5-difluorobenzoyl group can impart desirable properties to the final product, such as enhanced efficacy, metabolic stability, and a favorable environmental profile.

Materials Science

The properties of polymers and other advanced materials can be fine-tuned by incorporating specific functional groups.

-

High-Performance Polymers: The introduction of the 4-chloro-3,5-difluorobenzoyl moiety into polymer backbones can enhance their thermal stability, chemical resistance, and flame retardancy. This makes it a promising monomer for the synthesis of high-performance polymers for demanding applications.

-

Liquid Crystals: The rigid, substituted aromatic core of 4-Chloro-3,5-difluorobenzoyl chloride makes it a potential building block for the synthesis of novel liquid crystalline materials.

Experimental Protocols: Representative Procedures

The following protocols are provided as general guidelines for common reactions involving 4-Chloro-3,5-difluorobenzoyl chloride. Researchers should always adapt these procedures to their specific substrates and experimental conditions, and adhere to all necessary safety precautions.

General Procedure for Amide Synthesis (Acylation of an Amine)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5°C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-Chloro-3,5-difluorobenzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature at 0-5°C.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in the anhydrous solvent to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[2][3][4][5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[4][6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride is a highly versatile and reactive building block with significant potential across multiple domains of chemical research. Its unique substitution pattern of chlorine and fluorine atoms on the aromatic ring, combined with the reactivity of the acyl chloride, provides a powerful tool for the synthesis of novel molecules with tailored properties. As the demand for new pharmaceuticals, advanced agrochemicals, and high-performance materials continues to grow, the importance of such strategically functionalized intermediates is set to increase. This guide has aimed to provide a solid foundation for researchers looking to explore the applications of this promising compound in their own work.

References

-

Chem-Impex. 3,5-Difluorobenzoyl chloride. [Link]

-

Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Benzoyl Esters

An Application Guide to Ester Synthesis via 4-Chloro-3,5-difluorobenzoyl Chloride

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties. 4-Chloro-3,5-difluorobenzoyl chloride serves as a highly valuable and reactive building block for this purpose. Its derived esters are key intermediates in the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making 4-chloro-3,5-difluorobenzoyl chloride an exceptionally reactive acylating agent.[1]

This application note provides a comprehensive guide for researchers on the esterification of alcohols using 4-chloro-3,5-difluorobenzoyl chloride. We will delve into the underlying reaction mechanism, present a detailed and robust experimental protocol, and discuss critical parameters for reaction optimization and safety. The reaction proceeds via a nucleophilic acyl substitution, where an alcohol displaces the chloride from the acyl chloride, forming an ester and liberating hydrochloric acid (HCl).[2][3]

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The esterification of an alcohol with an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[2][4] The process is highly efficient and generally irreversible, particularly when a base is used to scavenge the HCl byproduct.

-

Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's oxygen atom on the highly electrophilic carbonyl carbon of the 4-chloro-3,5-difluorobenzoyl chloride.[4]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond is reformed by the collapse of the intermediate, which is accompanied by the expulsion of the chloride ion, an excellent leaving group.[4]

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base such as pyridine or triethylamine, which also neutralizes the HCl generated during the reaction. This final step is crucial as it drives the equilibrium towards the product side.[6]

Sources

- 1. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

The Versatile Building Block: 4-Chloro-3,5-difluorobenzoyl Chloride in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—have led to the development of highly effective and selective pesticides. Within the rich tapestry of fluorinated synthons, 4-Chloro-3,5-difluorobenzoyl chloride emerges as a pivotal building block, offering a trifecta of reactive and modulatory sites for the synthesis of novel active ingredients.

This comprehensive guide delves into the chemistry and application of 4-chloro-3,5-difluorobenzoyl chloride as a precursor for next-generation agrochemicals. We will explore its synthesis, key reactions, and provide detailed protocols for its utilization in the laboratory, with a particular focus on its role in the synthesis of benzoylurea insecticides, a class of compounds renowned for their potent and specific activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key characteristics of 4-Chloro-3,5-difluorobenzoyl chloride.

| Property | Value |

| Chemical Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.99 g/mol |

| CAS Number | 1261799-38-5 |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Not available (predicted to be slightly higher than 3,5-difluorobenzoyl chloride's 173-175 °C)[1] |

| Reactivity | Highly reactive acyl chloride, moisture-sensitive |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic region: A singlet or a narrow triplet integrating to 2H, shifted downfield due to the electron-withdrawing effects of the carbonyl, chlorine, and fluorine substituents. |

| ¹³C NMR | Aromatic region: Multiple signals corresponding to the substituted benzene ring, with characteristic C-F and C-Cl couplings. Carbonyl carbon signal expected around 165-170 ppm. |

| IR (Infrared) | Strong C=O stretch characteristic of an acyl chloride at ~1770-1800 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region. C-Cl stretch around 700-800 cm⁻¹. |

| Mass Spec (MS) | A molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. Fragmentation pattern showing the loss of Cl and COCl. |

Synthesis of the Building Block

The synthesis of 4-Chloro-3,5-difluorobenzoyl chloride typically proceeds from its corresponding carboxylic acid, 4-Chloro-3,5-difluorobenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.

Protocol 1: Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride from 4-Chloro-3,5-difluorobenzoic acid

This protocol outlines a standard procedure using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.

Materials:

-

4-Chloro-3,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add 4-Chloro-3,5-difluorobenzoic acid to the flask.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a slurry, followed by a catalytic amount of anhydrous DMF (1-2 drops).

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred slurry at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. The crude 4-Chloro-3,5-difluorobenzoyl chloride can often be used directly in the next step or can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: It is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

-

DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier-type intermediate with thionyl chloride, which is a more potent acylating agent.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture present will hydrolyze the product back to the carboxylic acid, reducing the yield.

-

Scrubber: The gaseous byproducts (HCl and SO₂) are corrosive and toxic, necessitating their neutralization in a basic scrubber before venting.

Application in Agrochemical Synthesis: The Benzoylurea Insecticides

A prominent class of insecticides derived from benzoyl chloride analogs are the benzoylureas. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action is highly specific to insects and has low toxicity to mammals.

The general structure of a benzoylurea insecticide involves a substituted benzoyl group linked to a substituted phenylurea moiety. 4-Chloro-3,5-difluorobenzoyl chloride is an ideal starting material for creating novel benzoylurea insecticides with potentially enhanced efficacy due to its specific substitution pattern.

Protocol 2: Synthesis of a Representative N-(4-substituted-phenyl)-N'-(4-chloro-3,5-difluorobenzoyl)urea

This protocol describes a general two-step synthesis of a benzoylurea insecticide from 4-Chloro-3,5-difluorobenzoyl chloride.

Step 1: Synthesis of 4-Chloro-3,5-difluorobenzamide

Materials:

-

4-Chloro-3,5-difluorobenzoyl chloride

-

Aqueous ammonia (concentrated)

-

Anhydrous dichloromethane (DCM) or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-Chloro-3,5-difluorobenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia to the stirred solution. An exothermic reaction will occur, and a white precipitate of the amide will form.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3,5-difluorobenzamide. The product can be further purified by recrystallization.

Step 2: Synthesis of the Benzoylurea

Materials:

-

4-Chloro-3,5-difluorobenzamide

-

A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)

-

Anhydrous base (e.g., pyridine or triethylamine, catalytic amount)

-

Reaction vessel with a reflux condenser and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend 4-Chloro-3,5-difluorobenzamide in the anhydrous solvent.

-

Reagent Addition: Add the substituted phenyl isocyanate to the suspension, followed by a catalytic amount of the anhydrous base.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

Purification: Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Two-Step Approach: This method, reacting the benzamide with a phenyl isocyanate, is a common and reliable way to synthesize benzoylureas.[6]

-

Inert Atmosphere: Isocyanates are reactive towards moisture, so an inert atmosphere is used to prevent the formation of unwanted byproducts.

-

Base Catalyst: The base facilitates the reaction by deprotonating the amide nitrogen, increasing its nucleophilicity towards the isocyanate.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds to obtain a high-purity final product.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthetic pathways described, the following diagrams illustrate the key transformations.

Caption: Synthesis of the core building block.

Caption: Application in benzoylurea synthesis.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a reactive and corrosive chemical that requires careful handling.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride stands out as a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern offers chemists a powerful tool to fine-tune the biological activity and physicochemical properties of target molecules. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to harness the full potential of this important synthon in the development of innovative and effective crop protection solutions.

References

-

PubChem. (n.d.). Chlorfluazuron. Retrieved from [Link]

-